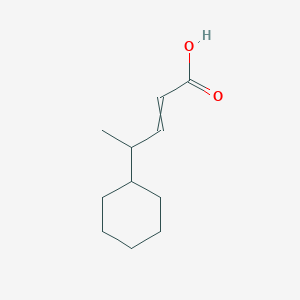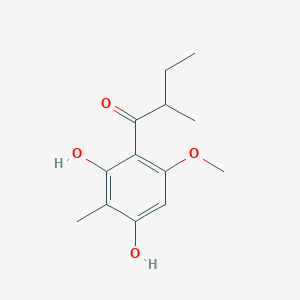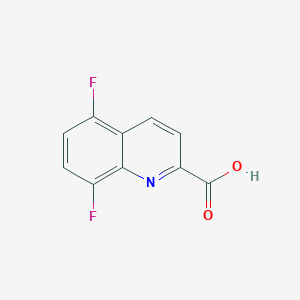
4-Cyclohexylpent-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclohexylpent-2-enoic acid is an organic compound characterized by a cyclohexyl group attached to a pent-2-enoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylpent-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with pent-2-enoic acid chloride under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
4-Cyclohexylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the pent-2-enoic acid chain to a single bond, forming 4-cyclohexylpentanoic acid.
Substitution: The compound can undergo substitution reactions, where the hydrogen atoms on the cyclohexyl ring or the pent-2-enoic acid chain are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexyl ketones or carboxylic acids.
Reduction: 4-Cyclohexylpentanoic acid.
Substitution: Halogenated derivatives of this compound.
科学研究应用
4-Cyclohexylpent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Cyclohexylpent-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, alter cell signaling pathways, and affect gene expression. These interactions are mediated by the compound’s ability to bind to specific receptors or enzymes, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
- Cyclohexylacetic acid
- Cyclohexylpropanoic acid
- Cyclohexylbutanoic acid
Uniqueness
4-Cyclohexylpent-2-enoic acid is unique due to the presence of both a cyclohexyl group and a pent-2-enoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
属性
CAS 编号 |
920007-11-0 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
4-cyclohexylpent-2-enoic acid |
InChI |
InChI=1S/C11H18O2/c1-9(7-8-11(12)13)10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H,12,13) |
InChI 键 |
WTDHZPRYJSRVOZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C=CC(=O)O)C1CCCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
silane](/img/structure/B12619530.png)
![3H-Imidazo[4,5-H][1,6]naphthyridine](/img/structure/B12619542.png)

![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)
![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)



![3',5'-Dideoxy-5'-{[(2-hydroxybenzoyl)sulfamoyl]amino}adenosine](/img/structure/B12619598.png)
![(4-ethoxyphenyl)-[1-[(3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B12619607.png)
